molecular formula C4H7Cl2N3 B1379848 1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride CAS No. 1417569-97-1

1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride

Cat. No. B1379848
M. Wt: 168.02 g/mol
InChI Key: RUWVWIYGGCIQRX-UHFFFAOYSA-N
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Description

“1-(2-Chloroethyl)pyrrolidine hydrochloride” is a laboratory chemical . It’s a haloalkyl substituted pyrrolidine used in the preparation of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of “1-(2-Chloroethyl)pyrrolidine hydrochloride” involves recrystallisation from isopropanol/di-isopropyl ether . The free base is relatively unstable and should be converted to the hydrochloride immediately .


Molecular Structure Analysis

The molecular formula of “1-(2-Chloroethyl)pyrrolidine hydrochloride” is C6H13Cl2N . The InChI is 1S/C6H12ClN.ClH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H and the SMILES is N1 (CCCl)CCCC1. [H]Cl .


Physical And Chemical Properties Analysis

“1-(2-Chloroethyl)pyrrolidine hydrochloride” is a white to off-white crystalline powder . It has a melting point of 167-170 °C (lit.) and a boiling point of 237°C (lit.) . It’s soluble in water and slightly soluble in chloroform .

Scientific Research Applications

Drug Development and Synthesis

Triazoles, including 1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride, are of significant interest in drug development due to their broad spectrum of biological activities. Ferreira et al. (2013) discussed the preparation of triazole derivatives, emphasizing the need for new, efficient preparations that consider green chemistry and sustainability. These compounds are explored for their potential against new diseases, bacteria, and neglected diseases affecting humanity, particularly the vulnerable populations (Ferreira et al., 2013).

Antimicrobial and Antifungal Applications

Triazole derivatives demonstrate significant antimicrobial and antifungal activities, making them valuable in the search for new therapeutic agents. Aggarwal and Sumran (2020) reviewed the pharmacological profile of 1,2,4-triazoles, highlighting their applications as antifungal, antibacterial, anticancer, and anticonvulsant agents (Aggarwal & Sumran, 2020).

Corrosion Inhibition

The application of 1,2,3-triazole derivatives extends into the field of corrosion inhibition for metal surfaces. Hrimla et al. (2021) explored the design and synthesis of 1,2,3-triazole compounds as molecular well-defined corrosion inhibitors. Their efficiency in different acidic media underscores the versatility of triazole derivatives beyond pharmaceutical applications (Hrimla et al., 2021).

Material Science

Prozorova and Pozdnyakov (2023) conducted a comparative analysis of composite polymer materials based on 1H-1,2,4-triazole, which are promising for developing proton-conducting fuel cell membranes. These materials significantly improve the basic characteristics of electrolyte membranes, demonstrating the potential of triazole derivatives in material science applications (Prozorova & Pozdnyakov, 2023).

Eco-Friendly Synthetic Methods

De Souza et al. (2019) reviewed eco-friendly procedures for the synthesis of 1,2,3-triazoles, highlighting advancements in using easily recoverable catalysts and methodologies that offer advantages such as shorter reaction times and higher yields. These developments underscore the role of triazoles in promoting sustainable and efficient synthetic methods in chemistry (De Souza et al., 2019).

Safety And Hazards

This chemical is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

1-(2-chloroethyl)-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c5-1-2-8-4-6-3-7-8;/h3-4H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWVWIYGGCIQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride

CAS RN

1417569-97-1
Record name 1H-1,2,4-Triazole, 1-(2-chloroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417569-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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